

Comparative analysis of RP101988 and pegcetacoplan

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Compound of Interest		
Compound Name:	RP101988	
Cat. No.:	B10830037	Get Quote

Comparative Analysis: **RP101988** and Pegcetacoplan

Disclaimer: Despite extensive searches of scientific literature, clinical trial databases, and regulatory websites, no public information was found for a therapeutic agent designated "RP101988." Therefore, a direct comparative analysis between RP101988 and pegcetacoplan cannot be provided. This guide will offer a comprehensive overview of pegcetacoplan, a first-inclass C3 complement inhibitor, structured to serve as a benchmark for comparison should information on RP101988 or another complement inhibitor become available.

Pegcetacoplan: A Comprehensive Profile

Pegcetacoplan (marketed as Empaveli® and Syfovre®) is a targeted C3 therapy designed to regulate the excessive activation of the complement cascade, a key component of the immune system.[1][2] Dysregulation of the complement system is implicated in the pathogenesis of numerous diseases. Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene glycol (PEG) polymer, which extends its half-life in the body.[3]

Regulatory Status

Pegcetacoplan has received marketing approval from the U.S. Food and Drug Administration (FDA) for several indications:

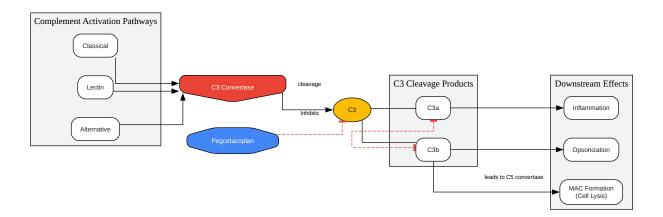
 Paroxysmal Nocturnal Hemoglobinuria (PNH): Approved in May 2021 for the treatment of adult patients.[2][3]



- Geographic Atrophy (GA): An ophthalmic formulation was approved in February 2023 for GA secondary to age-related macular degeneration.[4]
- C3 Glomerulopathy (C3G) and Immune Complex Membranoproliferative Glomerulonephritis (IC-MPGN): Approved in July 2025 for patients 12 years and older to reduce proteinuria.[5] [6][7]

Mechanism of Action

Pegcetacoplan is a complement inhibitor that binds to complement protein C3 and its activation fragment C3b with high affinity.[3][8] This binding prevents the cleavage of C3 into C3a and C3b, a central step in all three complement pathways (classical, alternative, and lectin). By inhibiting the complement cascade at this upstream point, pegcetacoplan controls the generation of downstream effectors, including the opsonin C3b and the anaphylatoxin C3a, as well as the formation of the C5 convertase, thereby preventing the release of the proinflammatory C5a and the formation of the membrane attack complex (MAC).[1][4][8] This dual action on both intravascular and extravascular hemolysis is a key feature of its mechanism in PNH.[1]





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Caption: Mechanism of action of pegcetacoplan.

Clinical Efficacy Data

Pegcetacoplan has demonstrated significant efficacy across its approved indications in several key clinical trials.

Paroxysmal Nocturnal Hemoglobinuria (PNH)

The efficacy of pegcetacoplan in PNH was established in the Phase 3 PEGASUS and PRINCE trials.

Table 1: Key Efficacy Endpoints in PNH Clinical Trials



Trial	Population	Comparator	Primary Endpoint	Result
PEGASUS (NCT03500549)	Adults with PNH and inadequate response to eculizumab	Eculizumab	Change from baseline in hemoglobin levels at week 16	Pegcetacoplan was superior to eculizumab.
PRINCE (NCT04085601)	Treatment-naïve adults with PNH	Supportive care	Hemoglobin stabilization at week 26	85.7% of pegcetacoplantreated patients achieved hemoglobin stabilization vs. 0% in the control group (p<0.0001).[9] [10]
PRINCE (NCT04085601)	Treatment-naïve adults with PNH	Supportive care	Change from baseline in lactate dehydrogenase (LDH) at week	Pegcetacoplan demonstrated a statistically significant reduction in LDH levels compared to the control group.[9][10]

Geographic Atrophy (GA)

The efficacy of pegcetacoplan for GA was evaluated in the Phase 3 OAKS and DERBY trials.

Table 2: Key Efficacy Endpoints in GA Clinical Trials (24 Months)



Trial	Dosing Regimen	Primary Endpoint	Result (Reduction in GA Lesion Growth vs. Sham)
OAKS (NCT03525600)	Monthly	Change from baseline in GA lesion area	22% (p<0.0001)[11]
OAKS (NCT03525600)	Every other month	Change from baseline in GA lesion area	18% (p=0.0002)[11]
DERBY (NCT03525613)	Monthly	Change from baseline in GA lesion area	19% (p=0.0004)[11]
DERBY (NCT03525613)	Every other month	Change from baseline in GA lesion area	16% (p=0.0030)[11]

C3 Glomerulopathy (C3G) and IC-MPGN

The approval of pegcetacoplan for C3G and IC-MPGN was based on the results of the Phase 3 VALIANT study.

Table 3: Key Efficacy Endpoints in C3G and IC-MPGN Clinical Trial

Trial	Population	Comparator	Primary Endpoint	Result
VALIANT (NCT05067127)	Patients aged 12 and older with C3G or IC- MPGN	Placebo	Change from baseline in 24-hour urinary protein to creatinine ratio (UPCR) at week 26	68.3% reduction in proteinuria compared to placebo.[5]

Safety and Tolerability

The safety profile of pegcetacoplan is well-established. Common side effects include injectionsite reactions, infections, diarrhea, and abdominal pain.[3] A boxed warning exists for an

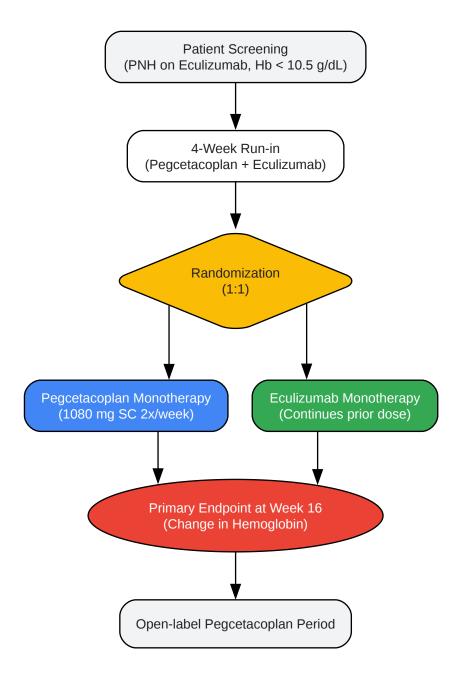


increased risk of serious infections caused by encapsulated bacteria, such as Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae.[2] Patients should be vaccinated against these bacteria at least two weeks prior to starting therapy.[1]

Experimental Protocols PEGASUS Trial (PNH)

- Study Design: A Phase 3, randomized, open-label, active-comparator controlled trial.
- Participants: 80 adult patients with PNH who had been treated with eculizumab for at least 3 months and had a hemoglobin level <10.5 g/dL.
- Intervention: Patients were randomized to receive pegcetacoplan 1080 mg subcutaneously twice weekly or continue their current eculizumab dose for 16 weeks.
- Primary Outcome: Change in hemoglobin level from baseline to week 16.





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Caption: PEGASUS trial workflow.

OAKS and DERBY Trials (GA)

- Study Design: Two parallel, Phase 3, multicenter, randomized, double-masked, shamcontrolled studies.
- Participants: Patients with GA secondary to AMD.



- Intervention: Patients were randomized to receive intravitreal pegcetacoplan monthly, every other month, or sham injections for 24 months.
- Primary Outcome: The primary endpoint was the change from baseline in the total area of GA lesions as measured by fundus autofluorescence at 12 months.[11]

Conclusion

Pegcetacoplan is a novel therapeutic agent that has demonstrated significant clinical benefit in several complement-mediated diseases. Its mechanism of action, targeting the central component of the complement system, C3, provides broad inhibition of the complement cascade. The robust clinical trial data supporting its efficacy and a manageable safety profile have established it as a valuable treatment option for PNH, GA, C3G, and IC-MPGN. Without any available data for **RP101988**, a direct comparison of performance and experimental data is not feasible at this time.

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